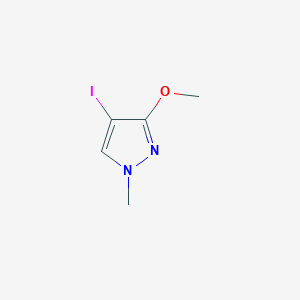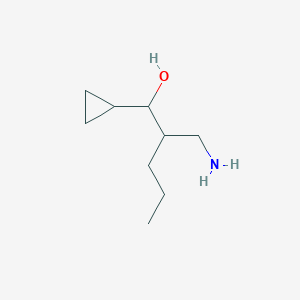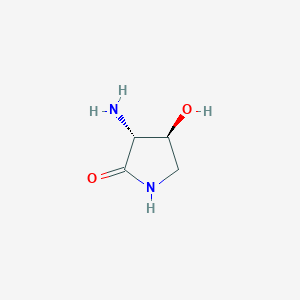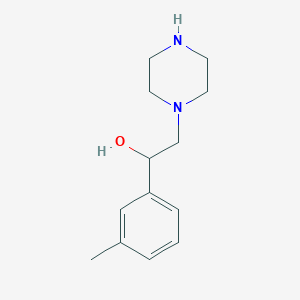![molecular formula C13H16N2S2 B13479406 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole CAS No. 1211568-41-0](/img/structure/B13479406.png)
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound that contains both a benzothiazole and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method involves treating substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Aplicaciones Científicas De Investigación
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anti-inflammatory properties. It has shown activity in inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.
Biological Studies: It is used in molecular docking studies to understand its interaction with various protein targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound binds to the active site of the enzymes, preventing their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole: This compound has a similar structure but with a methyl group at the 2-position.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have shown similar anti-inflammatory properties.
Uniqueness
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole is unique due to its specific combination of a benzothiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes with high selectivity makes it a valuable compound for further research in medicinal chemistry.
Propiedades
Número CAS |
1211568-41-0 |
|---|---|
Fórmula molecular |
C13H16N2S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 |
Clave InChI |
BZEXKGAVSPYHLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CSC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)

![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)







![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)


